molecular formula C14H21N3O5S2 B2936883 N1-(2-methoxyethyl)-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide CAS No. 896278-04-9

N1-(2-methoxyethyl)-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide

Cat. No. B2936883
CAS RN: 896278-04-9
M. Wt: 375.46
InChI Key: MKVRSUQOZAKIGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-methoxyethyl)-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C14H21N3O5S2 and its molecular weight is 375.46. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Characterization and Potential Therapeutic Applications

  • Kappa-Opioid Receptor Antagonism: A related compound, PF-04455242, has been identified as a novel κ-opioid receptor antagonist, showing potential for treating depression and addiction disorders. This compound demonstrated antidepressant-like efficacy and attenuated the behavioral effects of stress in animal models (Grimwood et al., 2011).

Structural and Conformational Studies

  • Crystal Structure Analysis: Research on solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, a structurally related compound, provided insights into its molecular conformation and potential as an antineoplastic agent. The study involved X-ray analysis and AM1 molecular orbital methods (Banerjee et al., 2002).

Role in Modulating Orexin Receptors

  • Impact on Compulsive Food Consumption: A study on GSK1059865, an OX1R antagonist structurally related to N1-(2-methoxyethyl)-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide, showed potential in treating binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).

Applications in Electrochromic Devices

  • Electrochromic Polymer Applications: Research on dithienylpyrroles-based electrochromic polymers, which are structurally related, demonstrated their potential applications in high-contrast electrochromic devices, indicating a broader scope of use in electronic and optical materials (Su et al., 2017).

Antagonism of Angiotensin II Receptors

  • Angiotensin II Antagonists: A series of compounds structurally similar to N1-(2-methoxyethyl)-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide showed promise as potent antagonists of angiotensin II receptors, hinting at potential applications in hypertension and cardiovascular diseases (Harmat et al., 1995).

properties

IUPAC Name

N-(2-methoxyethyl)-N'-[(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O5S2/c1-22-8-6-15-13(18)14(19)16-10-11-4-2-7-17(11)24(20,21)12-5-3-9-23-12/h3,5,9,11H,2,4,6-8,10H2,1H3,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKVRSUQOZAKIGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C(=O)NCC1CCCN1S(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-methoxyethyl)-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide

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